![molecular formula C27H34F2O7 B13735483 Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)
Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluprednate is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly employed in the treatment of inflammation and pain associated with ocular surgery and conditions like endogenous anterior uveitis . Difluprednate is a butyrate ester of 6α,9α-difluoroprednisolone acetate, which enhances its potency and tissue penetration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluprednate is synthesized through a multi-step process involving the fluorination of prednisolone derivatives. One method involves the reaction of 6 alpha-fluoro-17 alpha-hydroxy-pregna-1,4,9-triene-3,20-dione-21-acetate with dibromohydantoin in the presence of dichloromethane and perchloric acid at 0°C. The reaction mixture is then treated with potassium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of difluprednate involves similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Difluprednate undergoes several types of chemical reactions, including:
Hydrolysis: Difluprednate is rapidly hydrolyzed in the aqueous humor to its active metabolite, difluoroprednisolone butyrate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of tissue esterases in the aqueous humor.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation but may include common oxidizing or reducing agents.
Major Products Formed
The primary product formed from the hydrolysis of difluprednate is difluoroprednisolone butyrate, which is further metabolized to hydroxyfluoroprednisolone butyrate .
Wissenschaftliche Forschungsanwendungen
Difluprednate has a wide range of applications in scientific research, particularly in the fields of:
Wirkmechanismus
Difluprednate exerts its effects by inhibiting the inflammatory response. It induces the production of phospholipase A2 inhibitory proteins (lipocortins), which modulate the activity of prostaglandins and leukotrienes . This inhibition reduces edema, capillary dilation, leukocyte migration, and scar formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but lower potency and tissue penetration compared to difluprednate.
Betamethasone: Another corticosteroid used for its anti-inflammatory effects but with different pharmacokinetic properties.
Uniqueness
Difluprednate is unique due to its enhanced potency, tissue penetration, and reduced dosage frequency compared to other corticosteroids like prednisolone . Its formulation as an ophthalmic emulsion also provides better patient adherence and efficacy .
Eigenschaften
Molekularformel |
C27H34F2O7 |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
[(6S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18?,20-,21-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
WYQPLTPSGFELIB-QBEKIVKJSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C |
Kanonische SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





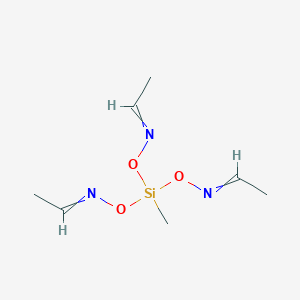
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)
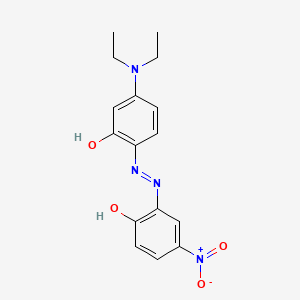
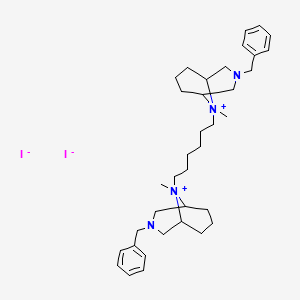

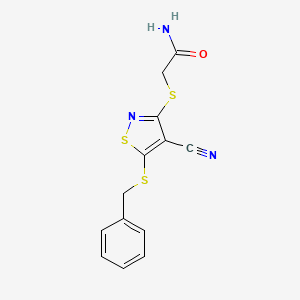
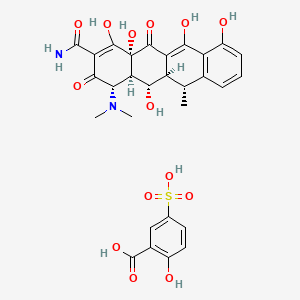
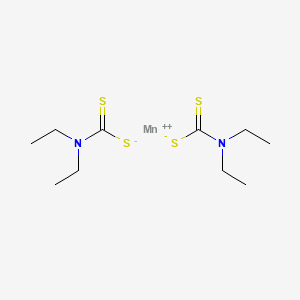

![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)

